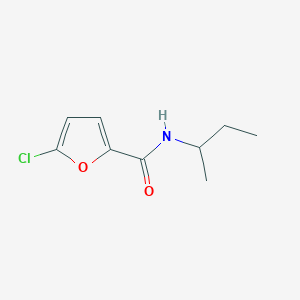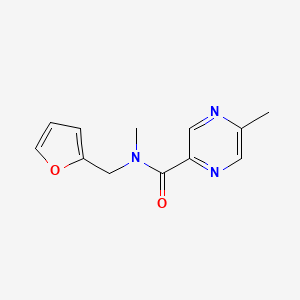
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide, also known as N-(3-methylthiophen-2-yl)-1-methyl-1H-pyrrole-2-carboxamide or MMTP, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of MMTP is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MMTP has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
MMTP has been shown to have several biochemical and physiological effects. In vitro studies have shown that MMTP inhibits the growth of cancer cells by inducing apoptosis, as well as inhibiting the activity of certain enzymes involved in inflammation. In vivo studies have shown that MMTP has anti-inflammatory and analgesic properties, and may also have anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMTP in lab experiments is its potential as a candidate for the development of new drugs. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising compound for further study. However, one limitation of using MMTP in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of MMTP.
Direcciones Futuras
There are several future directions for the study of MMTP. One area of interest is the development of new drugs based on the structure of MMTP. Another area of interest is the study of the mechanism of action of MMTP, particularly its anti-cancer activity. Further studies are also needed to determine the optimal dosage and potential side effects of MMTP, as well as its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
MMTP can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-methylthiophen-2-ylamine with 1-methyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain MMTP in its pure form.
Aplicaciones Científicas De Investigación
MMTP has been studied for its potential use in the development of new drugs. It has been shown to have activity against several types of cancer, including breast, lung, and colon cancer. MMTP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propiedades
IUPAC Name |
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15-8-4-7-12(15)13(16)14-10-5-3-6-11(9-10)17-2/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVWTPXUJXUMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)




![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)

![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)